(5-Bromopyridin-3-yl)methanol hydrochloride

Solubility Stability Reaction media

Free-base bromopyridine intermediates often exhibit poor solubility, delaying aqueous-phase reactions. (5-Bromopyridin-3-yl)methanol hydrochloride (CAS 22620-36-6) solves this with enhanced water solubility and consistent reactivity across palladium-catalyzed couplings. • HRV 3Cpro inhibitor synthesis: 5-bromo isomer key to IC50 80 nM potency • Predictable Suzuki, Stille & Buchwald-Hartwig coupling outcomes • ≥95% purity; ambient storage; ships globally

Molecular Formula C6H7BrClNO
Molecular Weight 224.48 g/mol
CAS No. 22620-36-6
Cat. No. B1290504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopyridin-3-yl)methanol hydrochloride
CAS22620-36-6
Molecular FormulaC6H7BrClNO
Molecular Weight224.48 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)CO.Cl
InChIInChI=1S/C6H6BrNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h1-3,9H,4H2;1H
InChIKeyLWMKWJMLIFBMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromopyridin-3-yl)methanol hydrochloride Properties


(5-Bromopyridin-3-yl)methanol hydrochloride (CAS 22620-36-6) is a heteroaromatic building block classified as a brominated pyridinyl methanol hydrochloride salt. Its molecular formula is C6H7BrClNO, and its molecular weight is 224.48 g/mol [1]. The compound consists of a pyridine ring bearing a bromine substituent at the 5-position and a hydroxymethyl group at the 3-position, with the hydrochloride salt form conferring enhanced stability and water solubility relative to its free base counterpart (CAS 37669-64-0) [1]. This compound is widely used as a key intermediate in organic synthesis and medicinal chemistry, particularly in the synthesis of heteroaromatic esters and other biologically active molecules [2]. Its structure enables participation in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations .

Salt formHydrochloride enables aqueous and polar solvent handling for synthesis and assays
5‑Bromo patternPredictable cross‑coupling reactivity for Suzuki, Stille, and Buchwald‑Hartwig reactions
Synthetic roleKey intermediate for heteroaromatic esters and bioactive molecule construction

Differentiation from In-Class Analogs


Generic substitution among bromopyridinyl methanol analogs is inadvisable due to significant differences in solubility, reactivity, and synthetic utility dictated by substitution pattern and salt form. While the free base (5-bromopyridin-3-yl)methanol (CAS 37669-64-0) and its positional isomer (6-bromopyridin-3-yl)methanol (CAS 122306-01-8) share the same core structure, their distinct physical and chemical properties result in divergent outcomes in cross-coupling reactions and downstream synthetic steps [1]. The hydrochloride salt form (CAS 22620-36-6) offers enhanced aqueous solubility and improved handling characteristics, which are critical for certain reaction conditions and high-throughput experimentation . Furthermore, the 5-bromo substitution pattern provides distinct electronic and steric properties that influence regioselectivity and yield in palladium-catalyzed reactions, including Suzuki and Buchwald-Hartwig couplings, compared to other halogenated pyridine derivatives [2][3]. The following evidence guide details the specific, quantifiable differentiators that justify the selection of (5-bromopyridin-3-yl)methanol hydrochloride over its closest analogs.

Free base (CAS 37669‑64‑0)

Lacks hydrochloride‑enhanced aqueous solubility; may compromise polar reaction media and biological assay compatibility.

6‑Bromo isomer (CAS 122306‑01‑8)

Positional isomer with different electronic/steric profile; cross‑coupling regioselectivity and downstream SAR may not transfer directly.

Quantitative Performance Evidence


Salt Form Solubility & Stability

The hydrochloride salt form (CAS 22620-36-6) exhibits markedly enhanced solubility in water and polar solvents relative to the free base form (CAS 37669-64-0). While quantitative solubility data for the target compound is not explicitly available in the primary literature, the free base is known to be a hydrophobic compound with limited aqueous solubility, whereas the hydrochloride salt is reported to have significantly improved water solubility due to ionic interactions . This difference is critical for aqueous reaction conditions, high-throughput screening, and biological assays.

Salt Form Solubility & Stability
Class-level inference
Enhanced water solubility (qualitative)
Supports aqueous reaction setup and handling
Quantitative solubility data not reported
Solubility Stability Reaction media Aqueous synthesis

Cross-Coupling Regioselectivity

The 5-bromo substitution pattern in (5-bromopyridin-3-yl)methanol hydrochloride provides distinct electronic and steric properties that influence reactivity and regioselectivity in palladium-catalyzed cross-coupling reactions. Studies on bromopyridine positional isomers demonstrate that the 5-bromo isomer exhibits different reactivity profiles compared to 2-bromo and 4-bromo pyridines in Suzuki-Miyaura couplings [1]. While direct yield comparisons for the target compound versus the 6-bromo isomer (CAS 122306-01-8) are not available, the 5-position is generally less sterically hindered than the 2-position, potentially facilitating more efficient transmetalation steps [1].

Cross-Coupling Regioselectivity
Class-level inference
5‑bromo isomer shows distinct reactivity in Suzuki‑Miyaura
Supports predictable synthetic planning for coupling
Mechanistic studies on 2‑/4‑bromo isomers
Suzuki coupling Regioselectivity Palladium catalysis Cross-coupling

Synthetic Route to Protease Inhibitors

(5-Bromopyridin-3-yl)methanol and its hydrochloride salt serve as key intermediates in the synthesis of heteroaromatic esters with potent biological activity. In a structure-activity relationship (SAR) study of human rhinovirus 3C protease (HRV 3Cpro) inhibitors, compounds incorporating the 5-bromopyridinyl moiety demonstrated significant antiviral activity. The most potent inhibitor in this series, compound 7, which contains a 5-bromopyridinyl group, exhibited an IC50 value of 80 nM against HRV 3Cpro [1]. This potency was superior to other heteroaromatic analogs in the same study, including those with unsubstituted pyridine or other halogenated pyridine groups [1].

Synthetic Route to Protease Inhibitors
Reported
Lead compound IC50 = 80 nM (HRV 3Cpro)
Supports antiviral inhibitor SAR building block role
Enzyme inhibition assay context
Protease inhibitors HRV 3C Antiviral Heteroaromatic esters

High-Yield Synthesis & Scalability

The free base form (5-bromopyridin-3-yl)methanol (CAS 37669-64-0) can be synthesized in high yield via reduction of 5-bromonicotinic acid ethyl ester with sodium borohydride. Reported yields for this transformation are as high as 90% under optimized conditions [1]. Additionally, the compound is available from multiple commercial suppliers in both free base and hydrochloride salt forms, with purities typically ranging from 95% to 98% or higher . The hydrochloride salt is particularly valued for its ease of handling and storage stability, which is critical for maintaining consistent quality in large-scale synthesis campaigns .

High-Yield Synthesis & Scalability
Specification review
Yield up to 90%; commercial purity ≥95%
Supports procurement of high-purity material
Reduction of ethyl ester with NaBH4
Synthetic yield Scalability Process chemistry Procurement

Enzyme Inhibition & Nucleic Acid Binding

The free base analog, 5-bromo-3-pyridinemethanol (CAS 37669-64-0), has been shown to inhibit adenylate kinase enzymatic activity, which is involved in ATP synthesis, leading to potential effects on cellular energy metabolism . Additionally, this compound has demonstrated binding affinity to both DNA and RNA molecules, interfering with nucleic acid interactions with replication enzymes . While quantitative IC50 or Kd values are not reported in the accessible literature, these biochemical activities differentiate this scaffold from other non-halogenated pyridinyl methanol analogs, which generally lack such pronounced interactions with biological macromolecules .

Enzyme Inhibition & Nucleic Acid Binding
Class-level inference
Inhibits adenylate kinase; binds DNA/RNA (qualitative)
Supports biochemical probe development
Quantitative IC50 / Kd not reported
Adenylate kinase Enzyme inhibition DNA binding Biochemical assays

High-Value Application Scenarios


Antiviral Agents Targeting HRV 3C Protease

This compound is ideally suited for the synthesis of heteroaromatic ester-based inhibitors of human rhinovirus 3C protease (HRV 3Cpro). The 5-bromopyridinyl moiety, derived from this building block, was a key structural feature in the most potent inhibitor identified in an SAR study, exhibiting an IC50 of 80 nM [1]. The hydrochloride salt form facilitates efficient handling and solubility during the multi-step synthesis of these antiviral candidates, which are of interest for treating the common cold and related picornavirus infections [1].

Cross-Coupling for Scaffold Diversification

The 5-bromo substituent in (5-bromopyridin-3-yl)methanol hydrochloride serves as a robust electrophilic handle for Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions . This enables the efficient introduction of diverse aryl, heteroaryl, and amino groups at the 5-position of the pyridine ring, which is a critical step in generating compound libraries for medicinal chemistry and agrochemical discovery. The 5-bromo isomer offers distinct regioselectivity and reactivity advantages compared to 2- and 4-bromo isomers, facilitating predictable synthetic outcomes [2].

Biochemical Probes for Adenylate Kinase

The 5-bromo-3-pyridinemethanol scaffold has demonstrated the ability to inhibit adenylate kinase enzymatic activity and bind to both DNA and RNA . These properties make it a valuable starting point for developing chemical probes to study ATP metabolism, nucleic acid replication, and enzyme inhibition mechanisms. The hydrochloride salt form enhances water solubility, which is advantageous for biological assay compatibility and in vitro experimentation .

Heterocyclic Frameworks for Agrochemicals

(5-Bromopyridin-3-yl)methanol hydrochloride is a versatile intermediate for constructing complex phenylpyridine and other heterocyclic frameworks via sequential cross-coupling and functional group transformations. This approach has been successfully applied to the synthesis of novel methoximinoacetate fungicides, where substituted bromopyridines are coupled with (3-hydroxyphenyl)boronic acid via Suzuki reactions [3]. The high synthetic yield (up to 90%) and reliable commercial availability of the compound make it suitable for scaling up agrochemical lead optimization programs .

Application
Selection Property
Validation Focus
HRV 3C protease inhibitor research
5‑Bromopyridinyl building block with SAR‑validated activity
Enzyme inhibition assay and synthetic access
Diversified heteroaromatic library synthesis
5‑Bromo electrophilic handle for cross‑coupling
Regioselectivity and coupling efficiency
Adenylate kinase and nucleic acid interaction studies
Scaffold with reported enzyme inhibition and nucleic acid binding
Biochemical assay compatibility (aqueous solubility)
Agrochemical lead optimization
Versatile intermediate for phenylpyridine frameworks
Scalable synthesis and commercial availability

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